REACTION_CXSMILES
|
NC1C=CC(C)=CC=1.N([O-])=O.[Na+].[F:13][C:14]1[CH:28]=[CH:27][C:17]([CH2:18][CH:19](C(=O)C)[C:20]([O:22][CH3:23])=[O:21])=[CH:16][CH:15]=1.[OH-:29].[K+]>Cl.O.C(O)C>[O:29]=[C:19]([CH2:18][C:17]1[CH:27]=[CH:28][C:14]([F:13])=[CH:15][CH:16]=1)[C:20]([O:22][CH3:23])=[O:21] |f:1.2,4.5|
|
Name
|
|
Quantity
|
119.4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
84.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
575 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC(C(=O)OC)C(C)=O)C=C1
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction for 2 h at room temperature the reaction mixture
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether (2×2 l)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (3 l)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OC)CC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 g | |
YIELD: CALCULATEDPERCENTYIELD | 150.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |